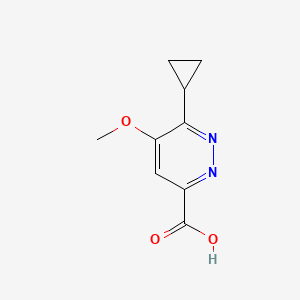
3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with difluoromethoxy, hydroxy, and methoxy groups
Vorbereitungsmethoden
The synthesis of 3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents. The reaction typically requires the use of potassium carbonate and potassium iodide in acetone under reflux conditions . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic effects in treating conditions like pulmonary fibrosis.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the epithelial-mesenchymal transformation process. This inhibition leads to reduced expression of proteins associated with fibrosis, such as α-SMA and collagen .
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde can be compared with similar compounds like 4-difluoromethoxy-3-hydroxybenzaldehyde and 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid. These compounds share similar structural features but differ in their specific substituents and chemical properties. The presence of the difluoromethoxy group in this compound enhances its hydrogen-bonding capabilities compared to its methylated analogues .
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-6-2-5(4-12)3-7(8(6)13)15-9(10)11/h2-4,9,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDSSDBNIAAOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)OC(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2629840.png)


![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2629845.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2629852.png)

![N,N,6-trimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2629854.png)
![Spiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2629857.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B2629858.png)


